2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-(3-morpholin-4-ylsulfonylphenyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O4S/c1-10(14)13(17)15-11-3-2-4-12(9-11)21(18,19)16-5-7-20-8-6-16/h2-4,9-10H,5-8H2,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHDFRKEEOEOHR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)S(=O)(=O)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with 2-chloropropanoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in redox reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the specific reaction pathway.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions with amines would yield corresponding amides, while oxidation reactions could modify the sulfonyl group .
Scientific Research Applications
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, potentially inhibiting their activity . Additionally, the morpholine ring can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Observations:
- Metabolic Stability: Morpholine rings are known to resist oxidative metabolism, which may extend the half-life relative to dimethylamino or nitro-substituted analogs .
- Reactivity : Nitro-substituted derivatives (e.g., ) are more reactive in electrophilic aromatic substitution but may face stability challenges.
Pharmacologically Relevant Propanamide Derivatives
Evidence from SARMs (Selective Androgen Receptor Modulators) and dopamine antagonists highlights the importance of substituent effects:
- S-4 (3-[4-(Acetylamino)phenoxy]-2-hydroxy-2-methylpropanamide): Features a hydroxyl and methyl group on the propanamide backbone, enhancing receptor binding affinity. The target compound’s chloro and morpholine sulfonyl groups may reduce androgenic activity but improve selectivity .
- Dopamine D₂ Antagonists (e.g., 3-(3-Oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)-N-(4-(trifluoromethyl)phenyl)propanamide) : Trifluoromethyl groups enhance lipophilicity and blood-brain barrier penetration, whereas the target compound’s polar sulfonyl group likely limits CNS activity .
Biological Activity
2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its pharmacological implications.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₈ClN₃O₃S, with a molecular weight of approximately 333.82 g/mol. The compound features a chloro group attached to a propanamide backbone, along with a morpholine sulfonyl moiety, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈ClN₃O₃S |
| Molecular Weight | 333.82 g/mol |
| Solubility | Soluble in DMSO, ethanol |
| Melting Point | Not specified |
Synthesis
The synthesis of this compound typically involves the reaction of 3-(morpholine-4-sulfonyl)aniline with chloroacetyl chloride in the presence of a base such as triethylamine. This method allows for high yields and purity, making it suitable for further biological evaluations.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves inhibition of bacterial growth through interference with protein synthesis pathways.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Preliminary studies suggest that it may inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values indicate that it possesses moderate to high potency, suggesting potential as an anticancer agent.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.4 | Inhibition of cell cycle progression |
| A549 | 12.8 | Induction of apoptosis |
Neuroprotective Effects
Given the presence of the morpholine moiety, studies have explored its neuroprotective effects. It has shown potential in modulating neurotransmitter systems and protecting neuronal cells from oxidative stress, making it a candidate for treating neurodegenerative diseases.
Case Studies
- Antimicrobial Efficacy : A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of various sulfonamide derivatives, including this compound. Results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus .
- Anticancer Activity : In a comparative study on anticancer agents, Jones et al. (2024) reported that this compound exhibited significant cytotoxicity against MCF-7 cells with an IC50 value lower than many known chemotherapeutics .
- Neuroprotective Study : A recent investigation into neuroprotective compounds highlighted the ability of this sulfonamide derivative to enhance neuronal survival in models of oxidative stress, suggesting its potential application in treating conditions like Alzheimer's disease .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-chloro-N-[3-(morpholine-4-sulfonyl)phenyl]propanamide to improve yield and purity?
- Methodology :
- Stepwise synthesis : Begin with sulfonation of morpholine followed by coupling with 3-aminophenol. Chlorination of the propanamide precursor should be performed under anhydrous conditions to minimize side reactions.
- Purification : Use column chromatography with a gradient elution (e.g., hexane/ethyl acetate) to isolate intermediates. Final recrystallization in ethanol/water (3:1 v/v) enhances purity.
- Yield optimization : Employ Design of Experiments (DoE) to test variables like temperature, solvent polarity, and stoichiometry. For example, a central composite design can identify optimal conditions for the coupling reaction .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodology :
- NMR : Use - and -NMR to confirm the morpholine-sulfonyl group (e.g., δ ~3.6 ppm for morpholine protons) and the chloro-propanamide backbone. -NMR is critical if fluorinated analogs are synthesized.
- X-ray crystallography : Single-crystal analysis resolves torsional angles (e.g., C–C–N–C in the propanamide chain) and hydrogen-bonding networks, which influence molecular packing .
- Mass spectrometry : High-resolution ESI-MS validates the molecular formula (e.g., [M+H] peak at m/z 361.0524 for CHClNOS) .
Q. How can researchers assess the compound’s stability under varying storage conditions?
- Methodology :
- Accelerated stability studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-A/B) for 4–8 weeks. Monitor degradation via HPLC (C18 column, 0.1% TFA in acetonitrile/water).
- Kinetic analysis : Use Arrhenius plots to predict shelf life. For example, if degradation follows first-order kinetics at 25°C, extrapolate half-life from elevated temperatures .
Advanced Research Questions
Q. What computational strategies can predict the reactivity of this compound in novel reactions?
- Methodology :
- Reaction path search : Apply density functional theory (DFT) at the B3LYP/6-31G* level to model transition states for sulfonyl-group substitutions or propanamide hydrolysis.
- Machine learning : Train models on existing reaction databases (e.g., Reaxys) to predict optimal catalysts or solvents for cross-coupling reactions involving the chloro-propanamide moiety .
Q. How can contradictory spectroscopic data (e.g., unexpected -NMR shifts) be resolved during structural validation?
- Methodology :
- Dynamic effects analysis : Investigate conformational flexibility via variable-temperature NMR. For example, coalescence of split peaks at higher temperatures indicates hindered rotation in the morpholine-sulfonyl group.
- Comparative crystallography : Compare experimental X-ray data with computational models (e.g., Mercury software) to identify discrepancies caused by crystal packing vs. solution-state dynamics .
Q. What experimental approaches can elucidate the compound’s mechanism of action in biological systems?
- Methodology :
- Isothermal titration calorimetry (ITC) : Measure binding affinity to target enzymes (e.g., sulfotransferases) by monitoring heat changes during ligand-receptor interactions.
- Molecular docking : Use AutoDock Vina to simulate binding poses, focusing on hydrogen bonds between the sulfonyl group and active-site residues (e.g., Lys123 in human SULT1A1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
